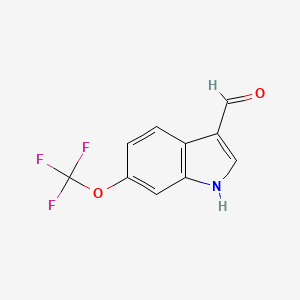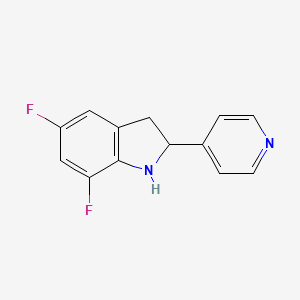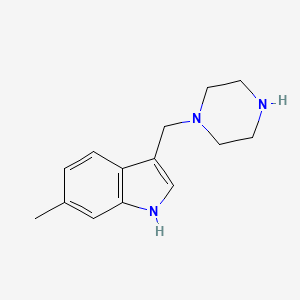
2,3,6-Trimethylquinoline-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethylquinoline-4-carbothioamide is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylquinoline-4-carbothioamide typically involves the reaction of 2,3,6-trimethylquinoline with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the carbothioamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The methyl groups and the carbothioamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethylquinoline-4-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The quinoline ring can also interact with various enzymes and receptors, affecting their function and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trimethylquinoline: Similar in structure but lacks the carbothioamide group.
2,3,5-Trimethylquinoline: Differs in the position of the methyl groups.
4-Quinolinecarbothioamide: Lacks the methyl groups but has the carbothioamide group.
Uniqueness
2,3,6-Trimethylquinoline-4-carbothioamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62077-99-0 |
|---|---|
Molekularformel |
C13H14N2S |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
2,3,6-trimethylquinoline-4-carbothioamide |
InChI |
InChI=1S/C13H14N2S/c1-7-4-5-11-10(6-7)12(13(14)16)8(2)9(3)15-11/h4-6H,1-3H3,(H2,14,16) |
InChI-Schlüssel |
PRCALDCGSIFARE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)


![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)
![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)


